[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features a pyrazole ring and a thiophene ring, both of which are important heterocyclic structures in organic chemistry. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate thiophene derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure and is used in similar synthetic applications.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with different functional groups.
Isoxazole derivatives: Compounds with similar heterocyclic structures and applications.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H14FN3S |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c1-8-5-9(15(2)14-8)6-13-7-10-3-4-11(12)16-10/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
HQQLWHVEWGYITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
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